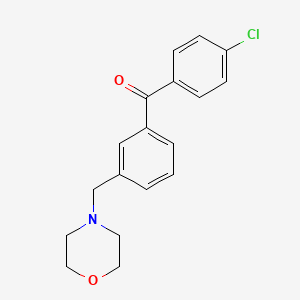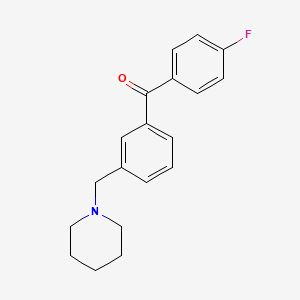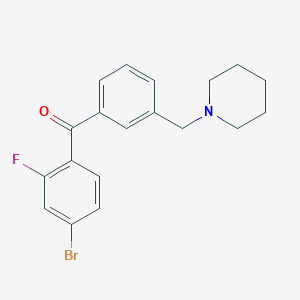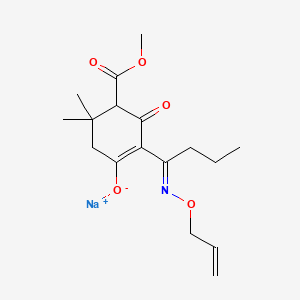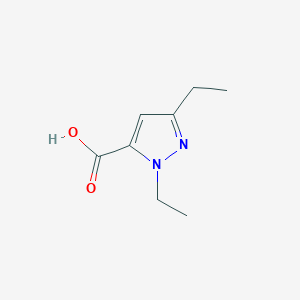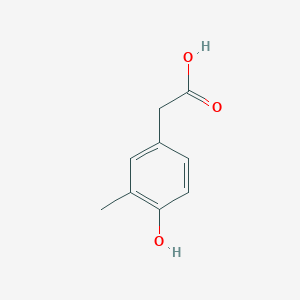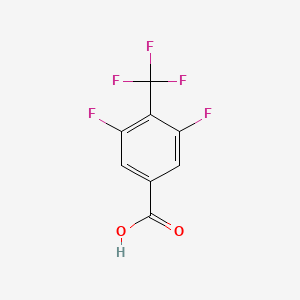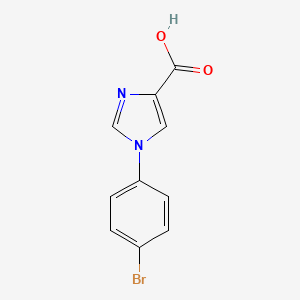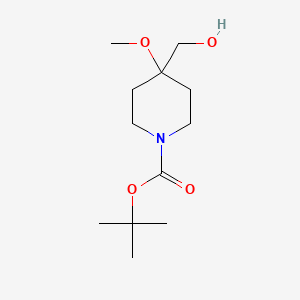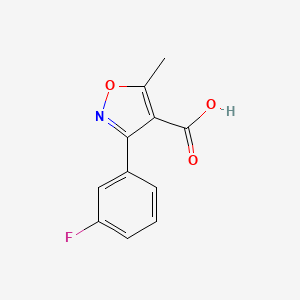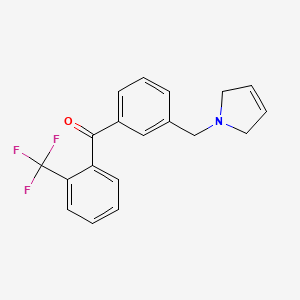
(3-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)(2-(三氟甲基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the formation of a pyrrole derivative followed by various functionalization reactions. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the creation of a pyrrole derivative and subsequent acylation to achieve the desired bioactive compound . Similarly, the synthesis of a dihydronaphthalene compound involved acylation and a Grignard reaction, indicating the use of organometallic reagents in the synthesis of complex pyrrole-containing compounds . These methods suggest that the synthesis of the compound would likely involve careful planning of the synthetic route, choice of reagents, and reaction conditions to successfully incorporate the pyrrole moiety and the trifluoromethylphenyl group into the final structure.
Molecular Structure Analysis
The molecular structure of pyrrole-containing compounds is often non-planar and can exhibit various symmetries, as seen in the structural analysis of a diphenyl-dihydropyrazolyl compound . Computational methods such as Density Functional Theory (DFT) are commonly used to predict and analyze the molecular geometry, including bond lengths, angles, and dihedral angles. These computational studies are crucial for understanding the three-dimensional conformation of the molecule, which can significantly influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrrole-containing compounds can be explored through experimental and computational studies. For example, the infrared vibrational spectral bands can provide insights into the types of chemical bonds and their reactivity . Additionally, the frontier molecular orbital analysis, along with the Molecular Electrostatic Potential (MESP) and global chemical reactivity parameters, can shed light on the molecule's stability and reactivity . These analyses are essential for predicting how the compound might interact with other molecules or how it might be modified in further chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure and the presence of specific functional groups. For instance, the solvent effect on the absorption wavelength of a compound can be reported, indicating how the compound's electronic properties change in different environments . The high binding affinity of a related compound to estrogen receptors suggests that the physical properties, such as solubility and permeability, are suitable for interaction with biological molecules . These properties are critical for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems and its potential as a drug candidate.
科学研究应用
结构和合成研究
与(3-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)(2-(三氟甲基)苯基)甲酮结构相关的化合物的研究已经探索了各种合成途径和结构特征。例如,研究合成了与小杂环类似物同晶结构,观察了氯甲基交换规则,并突出了晶体学中结构紊乱的复杂性。这项工作强调了设计和分析具有特定取代基(如三氟甲基基团)的分子结构以符合合成规则并实现所需物理化学性质的复杂性 (Swamy et al., 2013)。
在抑制研究中的应用
另一个研究方向确定了有机氟化合物,包括具有吡咯和吡唑骨架的化合物,作为果糖-1,6-二磷酸酶(FBPase)的潜在抑制剂。这些化合物已被证明具有抑制活性,其IC50值与天然抑制剂相当,展示了这些分子在治疗靶向代谢紊乱的潜力 (Rudnitskaya et al., 2009)。
晶体学和构象分析
进一步的研究已经对具有苯环的硼酸酯中间体进行了研究,提供了有关它们的合成、晶体结构和构象行为的见解。这些研究利用密度泛函理论(DFT)和X射线衍射来确认化合物的分子结构并探索其物理化学性质。这些分析突出了这些化合物在理解分子相互作用以及取代基对结构和电子构型的影响方面的实用性 (Huang et al., 2021)。
抗菌活性
与(3-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)(2-(三氟甲基)苯基)甲酮结构相似的化合物已被评估其抗菌性能。合成新颖衍生物已导致发现具有显著抗菌活性的化合物,为开发针对各种细菌和真菌感染的新治疗剂奠定了基础 (Kumar et al., 2012)。
安全和危害
The compound’s safety profile is assessed. This includes determining its toxicity, potential for causing an allergic reaction, and environmental impact.
未来方向
Based on the results of these analyses, future research directions are proposed. This could include studying the compound’s potential uses, improving its synthesis, or modifying its structure to enhance its properties.
属性
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)17-9-2-1-8-16(17)18(24)15-7-5-6-14(12-15)13-23-10-3-4-11-23/h1-9,12H,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSXPAQCXNPKBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643495 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone | |
CAS RN |
898749-26-3 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

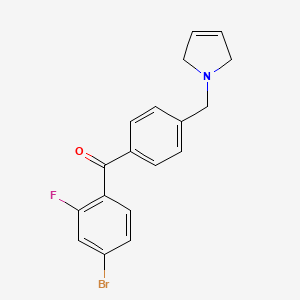
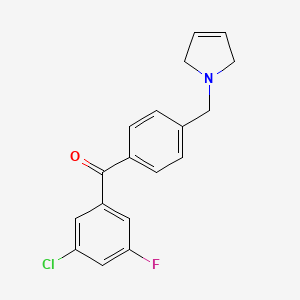
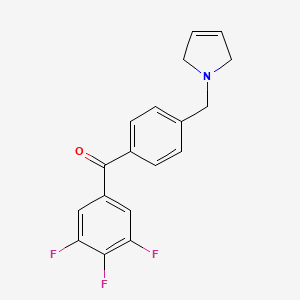
![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)
